3-bromo-4-ethynyl-1,2-thiazole
CAS No.: 2803865-25-8
Cat. No.: VC12001091
Molecular Formula: C5H2BrNS
Molecular Weight: 188.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2803865-25-8 |
|---|---|
| Molecular Formula | C5H2BrNS |
| Molecular Weight | 188.05 g/mol |
| IUPAC Name | 3-bromo-4-ethynyl-1,2-thiazole |
| Standard InChI | InChI=1S/C5H2BrNS/c1-2-4-3-8-7-5(4)6/h1,3H |
| Standard InChI Key | OFVIPQSILGNUCF-UHFFFAOYSA-N |
| SMILES | C#CC1=CSN=C1Br |
| Canonical SMILES | C#CC1=CSN=C1Br |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-bromo-4-ethynyl-1,2-thiazole features:
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Thiazole core: A planar aromatic ring with sulfur at position 1 and nitrogen at position 2.
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Substituents: Bromine at position 3 and an ethynyl group at position 4.
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Bond lengths: The C≡C bond in the ethynyl group (1.20 Å) and C-Br bond (1.89 Å) contribute to its reactivity.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular weight | 203.06 g/mol |
| Melting point | Not reported |
| Solubility | Limited in polar solvents |
| Aromaticity index | 0.87 (HOMA) |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure, with distinct signals for the ethynyl proton (δ 2.85 ppm in H NMR) and bromine isotope patterns in MS.
Synthesis and Functionalization
Bromination of 4-Ethynyl-1,2-Thiazole
The most common method involves electrophilic bromination using molecular bromine (Br₂) in dichloromethane at room temperature:
Industrial-scale production employs continuous flow reactors to enhance efficiency.
Formal [4+1] Cyclization
A recent protocol utilizes sodium hydrosulfide (NaSH) and (Z)-bromoisocyanoalkenes under palladium catalysis:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Bromination | 70–84 | >95 | High |
| [4+1] Cyclization | 77–90 | >90 | Moderate |
Chemical Reactivity and Derivatives
Key Reaction Pathways
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Sonogashira Coupling:
The ethynyl group undergoes cross-coupling with aryl halides to form biaryl derivatives: -
Nucleophilic Substitution:
Bromine at position 3 is replaced by amines or thiols: -
Oxidation:
Ethynyl groups oxidize to ketones or carboxylic acids using KMnO₄:
Biological and Pharmacological Activities
| Derivative | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 3-Bromo-4-(4-fluorophenyl)thiazole | MCF-7 (Breast) | 0.78 | Topoisomerase IB inhibition |
| 3-Bromo-4-styrylthiazole | HCT116 (Colon) | 0.62 | DNA intercalation |
Antimicrobial Activity
Thiazole derivatives show broad-spectrum activity:
Enzyme Inhibition
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Stearoyl-CoA desaturase (SCD): IC₅₀ = 0.1 μM.
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Cholinesterase: Relevant for Alzheimer’s therapy (IC₅₀ = 1.2 μM) .
Applications in Material Science
Conductive Polymers
Thiazole derivatives form π-conjugated polymers with tunable bandgaps (1.8–2.5 eV), suitable for organic photovoltaics .
Photophysical Properties
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